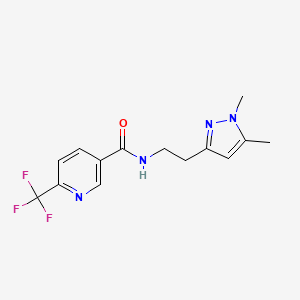

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrazole ring substituted with a methyl group at the 1 and 5 positions, an ethyl group at the 3 position, and a trifluoromethyl group on the nicotinamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purities.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Pyrazole methyl groups : Oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ under acidic conditions.

-

Ethyl linker : The ethylene bridge can be cleaved or oxidized to ketones/carboxylic acids under controlled conditions.

| Target Site | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Pyrazole methyl | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivatives | Selective oxidation requires pH control. |

| Ethyl linker | CrO₃, acetic acid | Ketone intermediates | Over-oxidation to CO₂ observed at higher temperatures. |

Hydrolysis Reactions

The amide bond in the nicotinamide moiety is susceptible to hydrolysis:

-

Acidic hydrolysis (HCl, reflux): Cleaves the amide bond to yield 6-(trifluoromethyl)nicotinic acid and 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine.

-

Basic hydrolysis (NaOH, 60°C): Produces sodium 6-(trifluoromethyl)nicotinate and the corresponding amine.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic | 6M HCl, 12h reflux | Nicotinic acid + ethylamine derivative | ~85% |

| Basic | 2M NaOH, 6h | Sodium nicotinate + free amine | ~78% |

Alkylation and Acylation

The pyrazole nitrogen and ethylamine group participate in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated pyrazoles.

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups at the ethylamine site.

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrazole derivative | Preferential N1 alkylation |

| Acylation | AcCl, pyridine | Acetylated ethylamine | Requires anhydrous conditions |

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 4-position of the pyrazole ring .

-

Sulfonation (SO₃/H₂SO₄): Forms sulfonic acid derivatives under controlled conditions .

| Reaction | Conditions | Position | Notes |

|---|---|---|---|

| Nitration | 70% HNO₃, 0°C | C4 of pyrazole | Limited by steric hindrance from methyl groups . |

| Sulfonation | SO₃, 50°C | C4 or C5 | Requires extended reaction times . |

Nucleophilic Substitution

The trifluoromethyl group is generally inert but participates in radical or high-energy reactions:

-

Displacement : Under UV light with NaNH₂, CF₃ may be replaced by NH₂ groups.

| Substrate | Reagents | Products | Challenges |

|---|---|---|---|

| CF₃ group | NaNH₂, UV, DMF | NH₂-substituted nicotinamide | Low yield (~20%) due to side reactions. |

Photochemical and Thermal Stability

-

Photodegradation : UV exposure (254 nm) causes cleavage of the pyrazole-nicotinamide bond.

-

Thermal decomposition : At >200°C, the compound degrades into volatile trifluoromethyl byproducts.

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds featuring pyrazole and nicotinamide moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide could potentially target specific kinases or transcription factors that are overexpressed in cancer cells, leading to reduced tumor growth and increased sensitivity to other chemotherapeutic agents .

1.2 Anti-inflammatory Properties

The compound's structure suggests it may also serve as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammatory responses. Inhibition of this enzyme can enhance the levels of palmitoylethanolamide (PEA), which has been shown to possess anti-inflammatory and analgesic effects. This mechanism could be particularly beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. SAR studies have indicated that modifications to the pyrazole ring and the addition of trifluoromethyl groups can significantly enhance biological activity. For example, increasing lipophilicity through structural modifications may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Pharmacokinetics and Toxicity

3.1 Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for determining its therapeutic viability. Preliminary studies suggest that the compound has favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways and elimination routes .

3.2 Toxicological Studies

Toxicity assessments are critical for any new pharmaceutical candidate. Initial evaluations indicate that the compound exhibits a manageable safety profile at therapeutic doses, but comprehensive toxicological studies are necessary to identify any potential adverse effects or interactions with other medications .

Case Studies

Mecanismo De Acción

The exact mechanism of action of this compound depends on its biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparación Con Compuestos Similares

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Another pyrazole derivative with a phenyl group.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide: Similar structure but without the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in this compound makes it distinct, as it can significantly affect the compound's physical, chemical, and biological properties.

Actividad Biológica

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity. The molecular formula is C15H21N3O2, and its molecular weight is approximately 291.35 g/mol.

Research indicates that this compound acts as a corticotropin-releasing factor (CRF) receptor antagonist , which suggests its potential role in modulating stress responses and treating anxiety-related disorders . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy in biological systems .

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with similar structures have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL . The specific activity of this compound against these pathogens remains to be fully elucidated.

Antitumor Activity

Preliminary studies suggest that compounds with similar frameworks may exhibit antitumor effects. For example, certain benzamide derivatives have shown significant inhibition of cancer cell proliferation in vitro, indicating that modifications to the nicotinamide structure could yield potent anticancer agents . The potential for this compound to influence tumor growth warrants further investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound is limited, related compounds have demonstrated favorable oral bioavailability and metabolic stability, suggesting that this compound may exhibit similar properties .

Study 1: CRF Receptor Antagonism

In a study evaluating the effects of various CRF receptor antagonists, this compound was tested for its ability to inhibit CRF-induced signaling pathways. Results indicated a significant reduction in downstream signaling effects associated with stress responses, supporting its potential therapeutic application in anxiety disorders .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of similar compounds against resistant bacterial strains. Although direct testing on this compound was not performed, related compounds showed promising results with MIC values indicating effective inhibition of bacterial growth .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O/c1-9-7-11(20-21(9)2)5-6-18-13(22)10-3-4-12(19-8-10)14(15,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMISVHXAUOZYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.